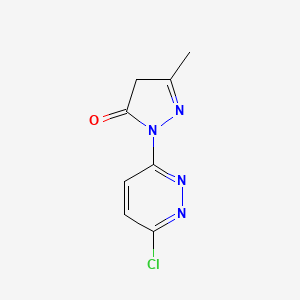![molecular formula C20H19ClN6 B2945678 N~4~-(4-chlorophenyl)-N~6~-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 896004-65-2](/img/structure/B2945678.png)
N~4~-(4-chlorophenyl)-N~6~-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazolo[3,4-d]pyrimidine derivatives are a class of compounds that have attracted significant interest in medicinal chemistry due to their structural similarity to purines . They have been reported to exhibit a wide array of biological activities, including antimicrobial and antitumor effects .
Synthesis Analysis
The synthesis of some new pyrazolo[3,4-d]pyrimidine derivatives has been described using readily available starting materials . A one-pot multi-component cyclocondensation reaction was used to prepare the novel 3-methyl-4-aryl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-6-thiol, which served as a new starting material for all new compounds in this research .Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by a fused nitrogen-containing heterocyclic ring system . This structure is considered a privileged core skeleton in biologically active compounds and is seen as a bioisostere of natural purine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involve multi-component reactions (MCRs) . These reactions have gained tremendous importance in organic and medicinal chemistry due to their high atom economy and wide application in combinatorial chemistry and diversity-oriented synthesis .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Derivatives
- N
4-(4-chlorophenyl)-N6-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine and similar compounds have been utilized in the synthesis of fused pyrazolo[1,5-a]pyrimidine derivatives under eco-friendly energy sources like microwave irradiation and ultrasound (Al‐Zaydi, 2009).
Applications in Material Science
- These compounds have been explored in the context of high glass transition and thermal stability of new pyridine-containing polyimides, demonstrating their utility in the development of materials with enhanced mechanical and thermal properties (Wang et al., 2008).
Hydrogen Bonding and Crystallography Studies
- Research has been conducted on the hydrogen bonding in anhydrous versus hydrated forms of these compounds, providing insights into their structural and bonding characteristics in different states (Trilleras et al., 2008).
Pharmacological Research
- These compounds have been studied for their adenosine receptor affinity, showing potential in medical applications such as the treatment of neurological disorders (Harden et al., 1991).
Development of Novel Polymers
- The chemical structure of these compounds has been leveraged in the development of novel polymers with specific optical, thermal, and dielectric properties, contributing significantly to the field of polymer chemistry (Liu et al., 2015).
Antimicrobial and Anticancer Activity
- Certain derivatives of N
4-(4-chlorophenyl)-N6-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine have shown potential as antimicrobial and anticancer agents, highlighting their significance in pharmaceutical research (Hafez et al., 2016).
Study of Linked Heterocyclics
- These compounds have been used in the synthesis and study of linked heterocyclics containing Pyrazole-pyrimidine-thiazolidin-4-one, which have shown antimicrobial activity, demonstrating their versatility in chemical synthesis (Reddy et al., 2010).
Development of Fluorescent Polymers
- Research has been conducted on the use of these compounds in the development of fluorescent polymers, which have applications in materials science and technology (Hamciuc et al., 2015).
Wirkmechanismus
Target of Action
The primary target of this compound is Cyclin-Dependent Kinases (CDKs) . CDKs are a group of protein kinases that are crucial in the regulation of the cell cycle and transcription . They have been identified as promising targets for the treatment of cancers and other diseases .
Mode of Action
The compound interacts with its targets, the CDKs, by inhibiting their activity . This inhibition is achieved through the compound’s ability to bind to the active site of CDKs, as suggested by molecular docking simulations . The binding of the compound to CDKs prevents them from performing their normal function, thus altering the cell cycle progression .
Biochemical Pathways
The inhibition of CDKs affects the cell cycle, a fundamental process in the life of a cell. CDKs regulate the cell cycle by phosphorylating key components for cell proliferation . Therefore, the inhibition of CDKs by this compound can lead to a significant alteration in cell cycle progression .
Pharmacokinetics
These studies help in predicting the observed antitumor activity .
Result of Action
The result of the compound’s action is a significant inhibition of cell growth. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines . Additionally, the compound was found to induce apoptosis within HCT cells .
Zukünftige Richtungen
New derivatives of cathinone still appear on the market, mainly due to their legal status . This situation clearly indicates and alarms that permanent recognition of the designer drug market should be conducted . To the best of our knowledge, this is the first comprehensive report to fully characterize these cathinones .
Eigenschaften
IUPAC Name |
4-N-(4-chlorophenyl)-6-N-(2,4-dimethylphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN6/c1-12-4-9-17(13(2)10-12)24-20-25-18(16-11-22-27(3)19(16)26-20)23-15-7-5-14(21)6-8-15/h4-11H,1-3H3,(H2,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWNHPDKKWVOPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=C3C=NN(C3=N2)C)NC4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![diethyl 2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2945599.png)
![6-(Difluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B2945601.png)
![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2945602.png)



![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2945609.png)

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2945612.png)

